REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[N:5]=[CH:6][CH:7]=[C:8]2[C:12]([CH3:13])=[C:11]([CH3:14])[NH:10][C:9]=12.I[CH2:16][CH:17]([CH3:19])[CH3:18].O>O1CCCC1>[Cl:3][C:4]1[N:5]=[CH:6][CH:7]=[C:8]2[C:12]([CH3:13])=[C:11]([CH3:14])[N:10]([CH2:16][CH:17]([CH3:19])[CH3:18])[C:9]=12 |f:0.1|
|
Name
|
|
Quantity
|
33 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC=C2C1NC(=C2C)C
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.67 mmol
|
Type
|
reactant
|
Smiles
|
ICC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was then stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
was then extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried on anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified with silica gel column chromatography (ethyl acetate/n-hexane=1/9, v/v)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC=C2C1N(C(=C2C)C)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |